
4'-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide typically involves multiple steps:
Formation of the Imidazoline Ring: The imidazoline ring can be synthesized by the reaction of ethylenediamine with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Piperazine Ring: The piperazine ring is often synthesized by the cyclization of diethylenetriamine with a suitable dihalide.
Coupling of the Rings: The imidazoline and piperazine rings are then coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Formation of the Propiophenone Moiety: The propiophenone moiety is introduced through a Friedel-Crafts acylation reaction, where the aromatic ring is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly and Hydriodide Formation: The final compound is assembled by coupling the intermediate products, followed by the addition of hydriodic acid to form the hydriodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nature of the substituent.
科学研究应用
4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the effects of imidazoline and piperazine derivatives on biological systems.
Industrial Applications:
作用机制
The mechanism of action of 4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazoline and piperazine rings are known to interact with various biological pathways, potentially modulating the activity of neurotransmitters or other signaling molecules. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
- 4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydrochloride
- 4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone sulfate
- 4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone nitrate
Uniqueness
4’-(2-Imidazolin-2-ylamino)-3-(4-phenyl-1-piperazinyl)propiophenone hydriodide is unique due to its specific hydriodide salt form, which may confer distinct physicochemical properties, such as solubility, stability, and bioavailability
属性
CAS 编号 |
100037-03-4 |
|---|---|
分子式 |
C22H28IN5O |
分子量 |
505.4 g/mol |
IUPAC 名称 |
1-[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-3-(4-phenylpiperazin-1-yl)propan-1-one;hydroiodide |
InChI |
InChI=1S/C22H27N5O.HI/c28-21(18-6-8-19(9-7-18)25-22-23-11-12-24-22)10-13-26-14-16-27(17-15-26)20-4-2-1-3-5-20;/h1-9H,10-17H2,(H2,23,24,25);1H |
InChI 键 |
PMBSHYXSYVBFET-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)C(=O)CCN3CCN(CC3)C4=CC=CC=C4.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


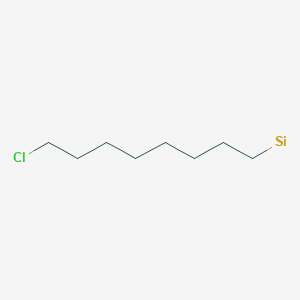

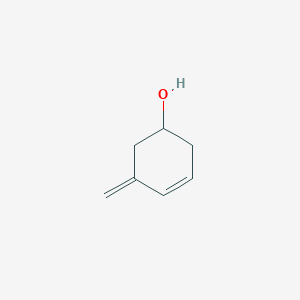
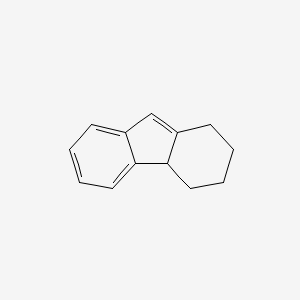

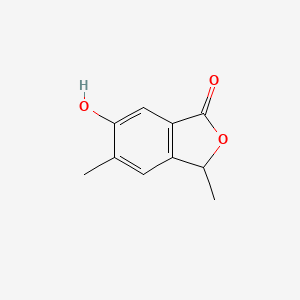
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

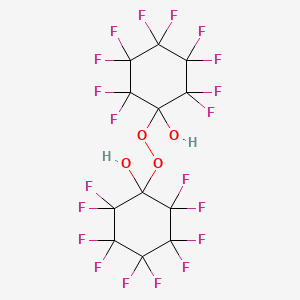
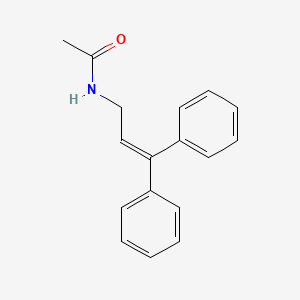
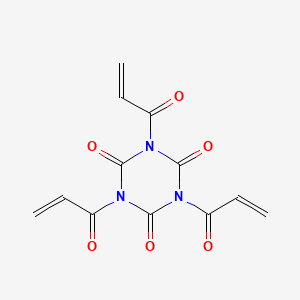
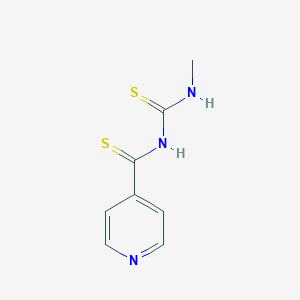
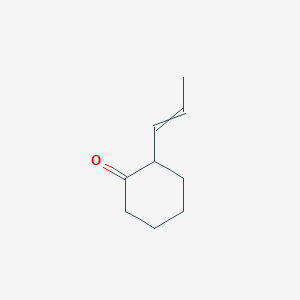
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
